5-Chloro-2-iodopyridine

Isomerism Halogen Exchange Synthetic Route

Researchers requiring sequential, orthogonal functionalization of pyridine scaffolds face regioselectivity challenges. 5-Chloro-2-iodopyridine solves this with its unique 2-iodo,5-chloro pattern, enabling selective Suzuki-Miyaura coupling at iodine while leaving chlorine intact for subsequent Buchwald-Hartwig amination or a second cross-coupling. • Enables tandem Pd-catalyzed cross-coupling/cycloisomerization in a single pot • Validated starting material for mGluR5 NAMs and PI3K inhibitor intermediates • Eliminates protecting group strategies, reducing step count and waste. Sourced reliably for global R&D supply with full quality documentation.

Molecular Formula C5H3ClIN
Molecular Weight 239.44 g/mol
CAS No. 244221-57-6
Cat. No. B1352658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-iodopyridine
CAS244221-57-6
Molecular FormulaC5H3ClIN
Molecular Weight239.44 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)I
InChIInChI=1S/C5H3ClIN/c6-4-1-2-5(7)8-3-4/h1-3H
InChIKeyCXWLXKZIXLOBCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-iodopyridine (CAS 244221-57-6) Technical Baseline for Procurement & Research


5-Chloro-2-iodopyridine (CAS 244221-57-6) is a halogenated pyridine derivative with the molecular formula C5H3ClIN and a molecular weight of 239.44 g/mol [1]. It is characterized by the presence of both chlorine and iodine substituents on the pyridine ring, with the iodine atom at the 2-position and the chlorine atom at the 5-position. This compound is a solid at room temperature, with a melting point range of 85-92°C [2]. The unique substitution pattern creates a molecule with two distinct reactive sites of differing reactivity, making it a versatile intermediate for sequential or selective functionalization in complex organic syntheses .

5-Chloro-2-iodopyridine (CAS 244221-57-6): The Critical Failure of Generic Halopyridine Substitution


The specific substitution pattern of 5-Chloro-2-iodopyridine (2-iodo, 5-chloro) is critical and cannot be generically replaced by other halopyridines, such as its regioisomer 2-Chloro-5-iodopyridine (CAS 69045-79-0). The positioning of the more reactive iodine atom dictates the regiochemical outcome of initial cross-coupling steps, leading to fundamentally different synthetic pathways and final products . In a study on PI3K inhibitor intermediates, a fused system containing a 2-chloro-5-iodopyridine core was reported, but the selective Suzuki-Miyaura cross-coupling reaction of this specific core had not been previously reported, highlighting the unique reactivity challenges and opportunities presented by this substitution pattern [1]. Procurement of an incorrect isomer will result in a divergent synthetic route, leading to a different compound entirely, thus invalidating the established process and wasting resources.

Quantitative Evidence Guide for 5-Chloro-2-iodopyridine (CAS 244221-57-6) Differentiation


Isomeric Differentiation: Regiospecific Synthesis of 5-Chloro-2-iodopyridine vs. 2-Chloro-5-iodopyridine

The synthesis of 5-Chloro-2-iodopyridine from 2-bromo-5-chloropyridine via halogen exchange with sodium iodide yields 75% (18.71 g from 20.0 g starting material) [1]. In contrast, the regioisomer 2-Chloro-5-iodopyridine is a distinct commercial product (CAS 69045-79-0) with a different melting point (95-98 °C vs. 85-92 °C) and a different commercial purity specification (97% assay) . This demonstrates that the two isomers are not interchangeable and require distinct synthetic approaches or sourcing strategies.

Isomerism Halogen Exchange Synthetic Route Precursor Selection

Differential Reactivity: Orthogonal Functionalization via Iodine vs. Chlorine in Cross-Coupling

5-Chloro-2-iodopyridine's primary value is its orthogonally reactive halogens. The iodine atom at the 2-position is significantly more reactive than the chlorine atom at the 5-position in palladium-catalyzed cross-couplings, allowing for sequential functionalization . While specific isolated yields for the compound itself are not provided in the source, the product is explicitly described as a 'versatile building block for Suzuki, Stille, and other cross-coupling reactions' and 'an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings' [1], enabling selective reactions at the iodine site. This is a class-level inference based on the well-established relative reactivity of aryl iodides over aryl chlorides in such reactions. This orthogonal reactivity is a key differentiator from symmetrical dihalopyridines (e.g., 2,5-dichloropyridine) or monohalogenated pyridines.

Chemoselectivity Suzuki-Miyaura Coupling Palladium Catalysis Sequential Functionalization

Application in Tandem Reactions: Indolizine Synthesis via Tandem Pd-Catalyzed Cross-Coupling and Cycloisomerization

5-Chloro-2-iodopyridine is specifically applied in an efficient preparation of indolizines through a tandem palladium-catalyzed cross-coupling reaction and cycloisomerization . This application is cited across multiple reputable vendor datasheets (Thermo Scientific, Aladdin, Fisher Scientific) as a key use case . The dual halogen functionality allows for the initial cross-coupling at the iodine site to install a suitable substituent, followed by an intramolecular cyclization event facilitated by the remaining chlorine or the pyridine nitrogen, enabling the rapid construction of the indolizine scaffold in a single-pot process.

Tandem Catalysis Indolizine Synthesis Heterocyclic Chemistry Medicinal Chemistry

Application in CNS Drug Discovery: Synthesis of mGluR5 Negative Allosteric Modulators

5-Chloro-2-iodopyridine is used as a key building block in the synthesis and structure-activity relationship (SAR) studies of 2-aminoquinazoline derivatives, which are a novel class of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators . This is a specific, documented application where the compound's unique halogenation pattern is essential for constructing the pharmacophore of interest. The dual halogen system allows for the introduction of diverse functionality needed to probe SAR around the quinazoline core.

Metabotropic Glutamate Receptor CNS Drug Discovery Allosteric Modulator Medicinal Chemistry

Procurement-Driven Application Scenarios for 5-Chloro-2-iodopyridine (CAS 244221-57-6)


Sequential Functionalization for Complex Heterocycle Synthesis

In a multi-step synthetic sequence, a chemist requires a building block that can undergo an initial Suzuki-Miyaura cross-coupling at a highly reactive site, followed by a subsequent Buchwald-Hartwig amination or another cross-coupling at a less reactive site. 5-Chloro-2-iodopyridine is the optimal choice because the iodine atom at the 2-position reacts selectively in the first step, leaving the chlorine atom at the 5-position intact for a later, orthogonal transformation . This avoids the need for protecting group strategies and streamlines the synthesis of complex, polysubstituted pyridine scaffolds.

Medicinal Chemistry Library Synthesis for CNS Targets

A medicinal chemistry team is exploring SAR around a 2-aminoquinazoline core for mGluR5 negative allosteric modulation. 5-Chloro-2-iodopyridine is a validated starting material for this class of compounds, as evidenced by its use in published syntheses . Its specific halogenation pattern allows for the divergent introduction of aryl or heteroaryl groups at the 2-position (via the iodine) and further functionalization at the 5-position, enabling the rapid generation of diverse compound libraries for biological screening.

Tandem Reaction Development for Indolizine Scaffolds

A process chemist is tasked with developing an efficient, high-yielding route to a series of indolizine derivatives. The documented use of 5-Chloro-2-iodopyridine in a tandem palladium-catalyzed cross-coupling/cycloisomerization sequence provides a validated starting point [1]. The compound's structure allows for the entire cascade to occur in a single reaction vessel, minimizing purification steps and maximizing overall efficiency. This is a clear advantage over alternative building blocks that might require a stepwise approach.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-iodopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.